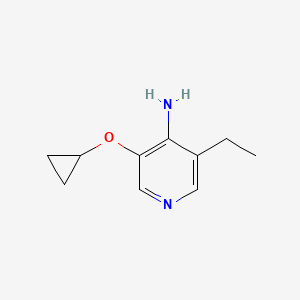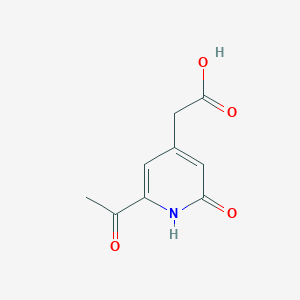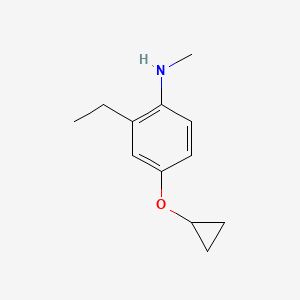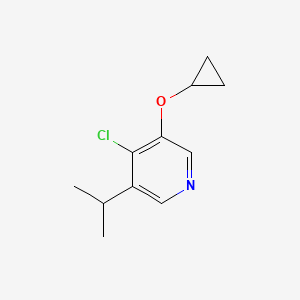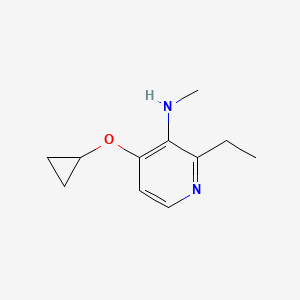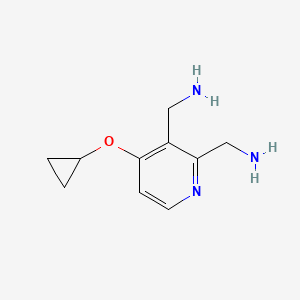
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group and two methanamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxypyridine-2,3-diyl)dimethanamine typically involves the reaction of 4-cyclopropoxypyridine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
化学反応の分析
Types of Reactions
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in polar solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds .
科学的研究の応用
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-Cyclopropoxypyridine-2,3-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(5-Cyclopropoxypyridine-3,4-diyl)dimethanamine: Similar structure but with different substitution pattern on the pyridine ring.
(1,2,4,5-Tetrazine-3,6-diyl)dimethanamine: Different heterocyclic core but similar functional groups.
Uniqueness
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine is unique due to its specific substitution pattern and the presence of both cyclopropoxy and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
[2-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H15N3O/c11-5-8-9(6-12)13-4-3-10(8)14-7-1-2-7/h3-4,7H,1-2,5-6,11-12H2 |
InChIキー |
JJHWIDXDDNLGMY-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C(=NC=C2)CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


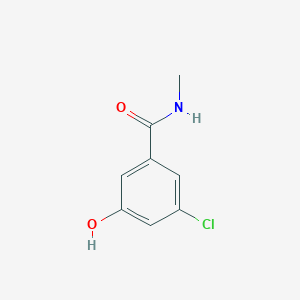
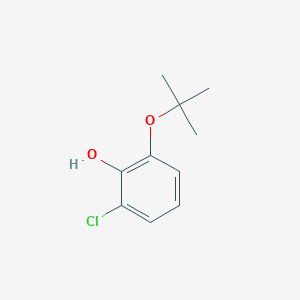

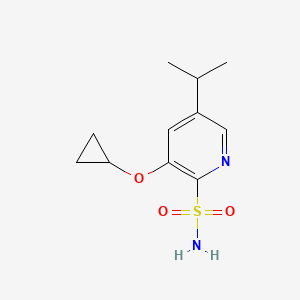
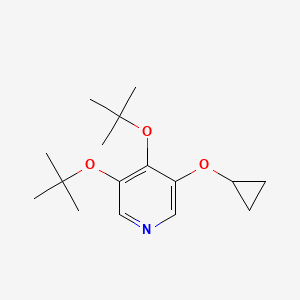

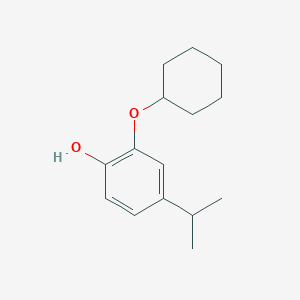
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
